molecular formula C11H15ClFN B13039031 1-(2-Chloro-5-fluorophenyl)pentan-1-amine

1-(2-Chloro-5-fluorophenyl)pentan-1-amine

Cat. No.: B13039031
M. Wt: 215.69 g/mol
InChI Key: NRHIUIOJRFGSKX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(2-Chloro-5-fluorophenyl)pentan-1-amine typically involves the reaction of 2-chloro-5-fluorobenzene with pentan-1-amine under specific conditions. The reaction conditions and reagents used can vary, but common methods include:

Chemical Reactions Analysis

1-(2-Chloro-5-fluorophenyl)pentan-1-amine can undergo various chemical reactions, including:

Scientific Research Applications

1-(2-Chloro-5-fluorophenyl)pentan-1-amine has several applications in scientific research, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.

    Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: Research into potential therapeutic applications, such as its effects on specific receptors or enzymes, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-fluorophenyl)pentan-1-amine involves its interaction with specific molecular targets. These targets may include:

Comparison with Similar Compounds

1-(2-Chloro-5-fluorophenyl)pentan-1-amine can be compared to other similar compounds, such as:

    1-(2-Chloro-4-fluorophenyl)pentan-1-amine: Similar in structure but with a different fluorine position.

    1-(2-Chloro-5-bromophenyl)pentan-1-amine: Contains a bromine atom instead of fluorine.

    1-(2-Chloro-5-methylphenyl)pentan-1-amine: Contains a methyl group instead of fluorine.

These comparisons highlight the unique properties of this compound, such as its specific reactivity and interaction with molecular targets.

Properties

Molecular Formula

C11H15ClFN

Molecular Weight

215.69 g/mol

IUPAC Name

1-(2-chloro-5-fluorophenyl)pentan-1-amine

InChI

InChI=1S/C11H15ClFN/c1-2-3-4-11(14)9-7-8(13)5-6-10(9)12/h5-7,11H,2-4,14H2,1H3

InChI Key

NRHIUIOJRFGSKX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=C(C=CC(=C1)F)Cl)N

Origin of Product

United States

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